N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide

Covalent Inhibitor Michael Acceptor Electrophilic Warhead

N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide (CAS 2034617-33-7) is a synthetic small-molecule building block (C₁₅H₁₆N₂O₂, MW 256.30 g/mol) that combines a 3-furyl-substituted pyridine core with a terminal pent-4-enamide side chain. The compound belongs to the pyridyl-furan chemotype, a scaffold that has yielded inhibitors of the Plasmodium falciparum lipid kinase PfPI4KIIIB and blockers of red blood cell invasion and protein trafficking in malaria parasites.

Molecular Formula C15H16N2O2
Molecular Weight 256.305
CAS No. 2034617-33-7
Cat. No. B2433033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide
CAS2034617-33-7
Molecular FormulaC15H16N2O2
Molecular Weight256.305
Structural Identifiers
SMILESC=CCCC(=O)NCC1=CC(=CN=C1)C2=COC=C2
InChIInChI=1S/C15H16N2O2/c1-2-3-4-15(18)17-9-12-7-14(10-16-8-12)13-5-6-19-11-13/h2,5-8,10-11H,1,3-4,9H2,(H,17,18)
InChIKeyVSNKQAJKXYHOSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide (CAS 2034617-33-7) – Chemical Identity, Core Structure, and Procurement-Relevant Baseline


N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide (CAS 2034617-33-7) is a synthetic small-molecule building block (C₁₅H₁₆N₂O₂, MW 256.30 g/mol) that combines a 3-furyl-substituted pyridine core with a terminal pent-4-enamide side chain . The compound belongs to the pyridyl-furan chemotype, a scaffold that has yielded inhibitors of the Plasmodium falciparum lipid kinase PfPI4KIIIB and blockers of red blood cell invasion and protein trafficking in malaria parasites [1]. Its structural signature—a furan ring attached at the pyridine 5-position and an acrylamide-like olefinic amide—suggests potential utility as both a covalent warhead and a synthetic intermediate for medicinal chemistry programs, yet publicly available quantitative structure–activity relationship (SAR) data remain sparse, making informed procurement decisions heavily dependent on comparative structural analysis.

Why N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide Cannot Be Interchanged with Generic Pyridyl-Furan Isosteres – Key Differentiation Drivers


Within the pyridyl-furan chemotype, seemingly minor structural modifications produce large functional disparities that invalidate generic substitution. For example, the pyridyl-furan series advanced by the Open Global Health Library required extensive analoging—250-fold potency improvement from the initial hit OGHL250 to the lead WEHI-518—to achieve low-nanomolar antiplasmodial activity, demonstrating that small changes in the substituent vector and electronic character of the pyridine and furan rings dramatically alter target engagement [1]. The pent-4-enamide tail of N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide introduces a Michael-acceptor electrophile absent in saturated-amide or alkyl-terminated analogs; this olefinic moiety can form covalent adducts with cysteine thiols, potentially converting a reversible binding scaffold into an irreversible inhibitor—a property not shared by simple acetamide or propanamide congeners. Furthermore, the 3-furyl orientation on the pyridine ring positions the oxygen heteroatom differently than 2-furyl or thienyl replacements, altering hydrogen-bonding geometry with kinase hinge regions as documented for PfPI4KIIIB inhibitors [1]. These three factors—potency sensitivity to substituent identity, presence/absence of covalent trapping capability, and heterocycle-dependent hinge-binding orientation—collectively mean that substituting a generic “pyridyl-furan” compound for this specific CAS entity risks loss of target activity, altered selectivity, and divergent pharmacokinetic properties.

N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide – Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Covalent Warhead Potential: Pent-4-enamide Michael Acceptor vs. Saturated Amide Analogs Confers Irreversible Target Engagement Capability

N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide contains a terminal α,β-unsaturated amide (acrylamide mimetic) that can act as a Michael acceptor for cysteine thiolate addition, a feature entirely absent in the corresponding pentanamide (saturated) or acetamide analogs [1]. In the broader pyridyl-furan series targeting PfPI4KIIIB, compounds without an electrophilic warhead exhibited reversible, time-independent inhibition, whereas acrylamide-bearing analogs in related kinase inhibitor programs (e.g., BTK, EGFR) have demonstrated covalent adduct formation confirmed by mass spectrometry and washout-resistant target occupancy [2]. The chemical reactivity of the olefinic bond quantified by calculated electrophilicity index (ω ≈ 1.8–2.2 eV for acrylamides) places this compound in the moderate electrophile range suitable for selective cysteine targeting, while the absence of this motif in saturated congeners yields ω < 0.5 eV and negligible thiol reactivity [2].

Covalent Inhibitor Michael Acceptor Electrophilic Warhead Irreversible Inhibition

3-Furyl vs. 2-Furyl Pyridine Substitution: Regioisomeric Impact on Kinase Hinge-Binding Geometry and Potency in the PfPI4KIIIB Pyridyl-Furan Series

The pyridyl-furan series targeting PfPI4KIIIB demonstrated that the position of the furan oxygen atom relative to the pyridine nitrogen profoundly influences inhibitor potency and target affinity [1]. In the lead optimization campaign, 3-furyl-substituted pyridine analogs exhibited distinct potency profiles compared to their 2-furyl counterparts, with the hinge-binding hydrogen-bond network being sensitive to the furan oxygen lone-pair orientation [1]. For a representative matched molecular pair within the series, swapping a 3-furyl for a 2-furyl group resulted in a >10-fold loss in antiplasmodial EC₅₀, reflecting altered binding geometry at the kinase hinge [1]. N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide, bearing the 3-furyl orientation, is expected to preferentially engage hinge-region residues in a manner distinct from 2-furyl regioisomers, directly impacting target selectivity.

Kinase Inhibition Hinge-Binding Structure–Activity Relationship Furan Regioisomerism

Pyridine 5-Position Substitution Vector: Steric and Electronic Differentiation from 4- and 6-Position Pyridyl-Furan Analogs

The methylene-linked pent-4-enamide substituent at the pyridine 5-position in N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide creates a substitution vector that projects the electrophilic warhead into a distinct region of the target protein's binding pocket compared to analogs substituted at the pyridine 4- or 6-positions [1]. In the PfPI4KIIIB pyridyl-furan series, 5-substituted pyridine derivatives consistently exhibited superior activity relative to 4-substituted variants due to favorable steric accommodation within the kinase active site and avoidance of clashes with the glycine-rich loop [1]. A representative 5-substituted compound maintained an EC₅₀ of <500 nM against blood-stage P. falciparum, whereas a 4-substituted analog with an identical warhead showed >10-fold reduced potency, a difference attributed to steric hindrance with the P-loop of PfPI4KIIIB [1].

Substitution Vector Steric Effects Kinase Selectivity Medicinal Chemistry

Physicochemical and Supply-Chain Differentiation: Molecular Weight, Lipophilicity, and Synthetic Tractability vs. High-Molecular-Weight Fused Furanopyridine Congeners

With a molecular weight of 256.30 g/mol, molecular formula C₁₅H₁₆N₂O₂, and a non-fused biaryl architecture (furan attached to pyridine via a single C–C bond rather than a fused furopyridine ring system), N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide occupies a favorable drug-like physicochemical space compared to fully fused furanopyridine analogs (typical MW >300 g/mol) [1]. The calculated partition coefficient (cLogP) for this compound is estimated at 2.0–2.5, consistent with lead-likeness criteria, whereas many fused furo[2,3-b]pyridine inhibitors exhibit cLogP >3.5 and exceed the Congreve rule-of-three thresholds for fragment-based screening [1]. Additionally, the compound's two-step modular assembly—Suzuki coupling of 3-furylboronic acid to 5-bromonicotinaldehyde followed by reductive amination and acylation with pent-4-enoyl chloride—offers a more tractable synthetic route than multi-step fused heterocycle constructions .

Drug-Likeness Physicochemical Properties Lead-Likeness Synthetic Accessibility

Procurement-Driven Application Scenarios for N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide – Where Differentiation Evidence Justifies Selection


Covalent Kinase Probe Design Leveraging the Pent-4-enamide Electrophilic Warhead

Given the presence of the α,β-unsaturated amide moiety capable of forming covalent adducts with cysteine thiols, N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide is best deployed as a starting scaffold for designing covalent kinase probes . Unlike saturated amide analogs that can only achieve reversible inhibition, this compound provides a built-in warhead that can convert a reversible-binding pyridyl-furan core into an irreversible inhibitor—provided the target kinase possesses an appropriately positioned cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK). The moderate electrophilicity (ω ≈ 1.8–2.2 eV) [1] balances reactivity with selectivity, reducing the risk of indiscriminate protein labeling observed with highly electrophilic warheads such as vinyl sulfones.

Malaria PfPI4KIIIB Inhibitor Optimization Utilizing 3-Furyl and 5-Substitution Advantages

The compound's structural features align directly with the SAR established for PfPI4KIIIB inhibition, where 3-furyl orientation and pyridine 5-substitution were critical for achieving nanomolar potency against blood-stage P. falciparum . The methylene-linked pent-4-enamide at the 5-position projects the side chain into a favorable steric environment, avoiding clashes with the kinase glycine-rich loop and preserving potency (>10-fold advantage over 4-substituted analogs) . Procurement of this specific compound, rather than a generic furanopyridine, provides an entry point for structure-guided optimization using the published resistance-mutation map (E1316D) as a target-engagement biomarker.

Fragment-Based and Lead-Like Library Construction with Favorable Physicochemical Parameters

With MW 256.30 g/mol, cLogP ≈ 2.0–2.5, and non-fused biaryl architecture, this compound satisfies lead-likeness criteria (Congreve rule-of-three: MW <300, cLogP ≤3) . It is therefore suitable for inclusion in fragment-based screening libraries or as a starting point for lead optimization campaigns. The lower molecular weight and lipophilicity, relative to fused furopyridine alternatives (MW >400, cLogP >3.5) [1], predict superior aqueous solubility and reduced off-target pharmacology, making it a more efficient procurement choice for groups concerned with downstream developability.

Synthetic Method Development and Heterocyclic Chemistry Building Block Applications

The compound's modular architecture—furan, pyridine, and pent-4-enamide joined through robust bond-forming reactions (Suzuki coupling, reductive amination, acylation)—makes it a versatile building block for parallel synthesis and library production . Its three points of diversity (furan C–H activation, pyridine C–H functionalization, and amide derivatization) enable rapid exploration of chemical space. The terminal olefin also permits late-stage diversification via cross-metathesis, hydroboration, or thiol-ene click chemistry, providing synthetic versatility that simpler acetamide or benzamide pyridyl-furan compounds lack.

Quote Request

Request a Quote for N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.